molecular formula C15H16FN3O2 B12188193 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B12188193
M. Wt: 289.30 g/mol
InChI Key: WAYFGYQKGWHILX-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and pyrrolidine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of fluorophenyl derivatives.

Scientific Research Applications

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are known to participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one lies in its combination of the oxadiazole ring, fluorophenyl group, and pyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C15H16FN3O2

Molecular Weight

289.30 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C15H16FN3O2/c16-12-5-3-11(4-6-12)15-17-13(21-18-15)7-8-14(20)19-9-1-2-10-19/h3-6H,1-2,7-10H2

InChI Key

WAYFGYQKGWHILX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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